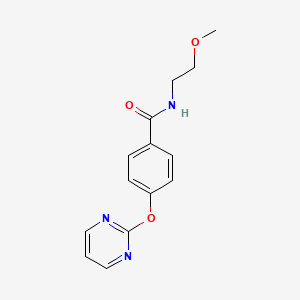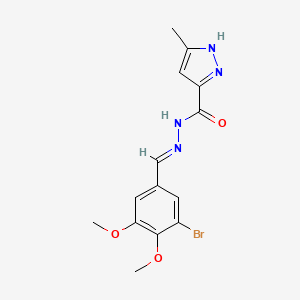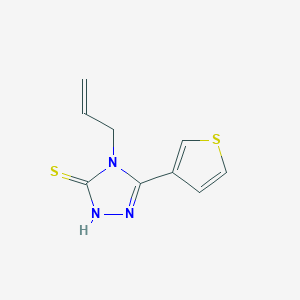![molecular formula C21H32N2O7 B5573100 diisopropyl 2,2'-(3,7-diacetyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5573100.png)
diisopropyl 2,2'-(3,7-diacetyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2,2'-(3,7-diacetyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate is a useful research compound. Its molecular formula is C21H32N2O7 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.22095136 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of bicyclic σ receptor ligands, showcasing a methodology that might be analogous or applicable to compounds like diisopropyl 2,2'-(3,7-diacetyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate. Such compounds have demonstrated cytotoxic activity against human tumor cell lines, indicating their potential in cancer research. Specifically, methyl ethers derived from the bicyclic compounds effectively halted cell growth in certain cancer cell lines, highlighting a specific target for therapeutic intervention (Geiger et al., 2007).
Enantiopure Derivatives
The synthesis of enantiopure 9-oxabicyclononanediol derivatives through lipase-catalyzed transformations has been documented. This research indicates the versatility of bicyclic frameworks for generating compounds with specific stereochemical configurations, which are crucial in medicinal chemistry for their selective biological activities (Hegemann et al., 2004).
Antiviral Applications
Derivatives of 3,7-diazabicyclo[3.3.1]nonane, which share structural similarities with the compound , have been proposed as potential inhibitors for the SARS-CoV-2 main protease. This research underscores the importance of such bicyclic structures in the development of antiviral therapies, highlighting their potential role in combating COVID-19 and similar viral infections (Shcherbakov et al., 2021).
Chemical Transformations
The study of chemical transformations involving bicyclic structures, such as those mentioned, offers insights into synthetic strategies that could be employed for the compound of interest. These transformations are pivotal for the development of new chemical entities with potential applications in various scientific fields, including materials science and pharmaceutical development (Hayashi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 2-[3,7-diacetyl-9-oxo-5-(2-oxo-2-propan-2-yloxyethyl)-3,7-diazabicyclo[3.3.1]nonan-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O7/c1-13(2)29-17(26)7-20-9-22(15(5)24)11-21(19(20)28,8-18(27)30-14(3)4)12-23(10-20)16(6)25/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSOWIWTQQOCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC12CN(CC(C1=O)(CN(C2)C(=O)C)CC(=O)OC(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)
![(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)
![3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B5573056.png)

![3-benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5573069.png)
![4-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5573076.png)
![2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5573082.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5573090.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5573104.png)
![(1S*,5R*)-3-[5-(2-chlorophenyl)-2-furoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573108.png)

![N-methyl-2-phenyl-N-(quinolin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5573119.png)
![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
